Home > Products > Screening Compounds P36664 > CDK8-Cyclin C degrader LL-K8-22
CDK8-Cyclin C degrader LL-K8-22 -

CDK8-Cyclin C degrader LL-K8-22

Catalog Number: EVT-12529320
CAS Number:
Molecular Formula: C37H43N5O
Molecular Weight: 573.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CDK8-Cyclin C degrader LL-K8-22 is a novel compound that has emerged as a potent and selective dual degrader targeting the cyclin-dependent kinase 8 and cyclin C complex. This compound has demonstrated significant efficacy in inhibiting carcinogenic transcriptional programs, particularly those driven by E2F and MYC, making it a valuable tool in cancer research, especially for triple-negative breast cancer (TNBC) . The compound was developed through a series of hydrophobic tagging-based degraders and is primarily utilized in scientific research rather than industrial applications .

Source

LL-K8-22 was identified through extensive research aimed at developing small-molecule degraders that can selectively target protein complexes involved in various signaling pathways. The compound's discovery was reported in several scientific journals, highlighting its potential therapeutic applications .

Classification

LL-K8-22 is classified as a small-molecule degrader, specifically targeting the CDK8-cyclin C complex. It operates through a mechanism that induces the selective degradation of these proteins, distinguishing it from traditional inhibitors that merely block their activity without promoting degradation .

Synthesis Analysis

Methods

The synthesis of LL-K8-22 involves multiple steps, including the design, synthesis, and evaluation of hydrophobic tagging-based degraders. The synthetic route focuses on creating compounds that can effectively induce the degradation of both CDK8 and cyclin C simultaneously.

Technical Details

The synthesis typically requires specialized laboratory conditions to ensure the purity and efficacy of the compound. The initial identification of LL-K8-22 involved screening various candidates for their ability to degrade the CDK8-cyclin C complex selectively . Specific reagents and reaction conditions are employed to achieve optimal yields and activity.

Molecular Structure Analysis

Structure

The molecular structure of LL-K8-22 is characterized by its ability to interact with both CDK8 and cyclin C, facilitating their degradation. Detailed structural analysis reveals that LL-K8-22 has specific functional groups that enhance its binding affinity to these targets .

Data

While specific structural data such as crystallographic information may not be publicly available, studies indicate that the compound's design is based on principles that maximize interaction with the target proteins while minimizing off-target effects .

Chemical Reactions Analysis

Reactions

LL-K8-22 participates in several chemical reactions, including:

  • Oxidation: This reaction can modify its chemical structure, potentially affecting its biological activity.
  • Reduction: Similar to oxidation, reduction reactions may alter LL-K8-22's efficacy.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced, which can lead to different derivatives with varying activities.

Technical Details

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution processes. The outcomes of these reactions depend significantly on the specific conditions applied during experimentation .

Mechanism of Action

LL-K8-22 exerts its effects by inducing selective degradation of CDK8 and cyclin C through a process known as hydrophobic tagging. This mechanism targets the proteins for proteasomal degradation, effectively suppressing downstream signaling pathways associated with tumor growth and proliferation . Notably, it inhibits STAT1 Ser 727 phosphorylation, which plays a critical role in oncogenic transcriptional programs.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not extensively documented in the available literature, LL-K8-22 is designed to be soluble in common organic solvents used in biological assays.

Chemical Properties

LL-K8-22 is characterized by its stability under physiological conditions, allowing it to maintain its activity over time when used in biological experiments. Its dual-targeting capability distinguishes it from other similar compounds .

Applications

LL-K8-22 has several scientific applications:

  • Chemistry: It is utilized for studying the degradation mechanisms of the CDK8-cyclin C complex.
  • Biology: Researchers use it to investigate the roles of CDK8 and cyclin C in cellular processes and disease mechanisms.
  • Medicine: LL-K8-22 is being explored for potential therapeutic applications against triple-negative breast cancer and other malignancies driven by E2F and MYC transcriptional programs .
  • Industry: Although primarily used for research purposes, findings from studies involving LL-K8-22 may inform the development of new therapeutic agents targeting similar pathways .

Properties

Product Name

CDK8-Cyclin C degrader LL-K8-22

IUPAC Name

1-[4-[3-(1-adamantyl)propyl]piperazin-1-yl]-2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]ethanone

Molecular Formula

C37H43N5O

Molecular Weight

573.8 g/mol

InChI

InChI=1S/C37H43N5O/c43-36(41-14-12-40(13-15-41)11-3-10-37-19-27-16-28(20-37)18-29(17-27)21-37)26-42-25-33(23-39-42)30-6-8-31(9-7-30)35-24-38-22-32-4-1-2-5-34(32)35/h1-2,4-9,22-25,27-29H,3,10-21,26H2

InChI Key

WXQLBECTYSLDGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC23CC4CC(C2)CC(C4)C3)C(=O)CN5C=C(C=N5)C6=CC=C(C=C6)C7=CN=CC8=CC=CC=C87

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.